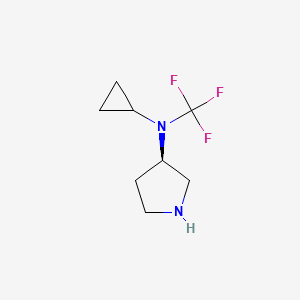
(R)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a cyclopropyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. One common method involves the use of a chiral catalyst to ensure the correct stereochemistry of the product. For example, the borrowing hydrogen methodology can be employed, where an iridium catalyst facilitates the formation of the pyrrolidine ring from cyclic or acyclic precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and trifluoromethyl groups on biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways .
Medicine
In medicinal chemistry, ®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine is of interest due to its potential as a pharmacophore. Its unique structural features may confer specific binding properties to biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, may impart desirable characteristics such as increased stability or hydrophobicity .
Wirkmechanismus
The mechanism of action of ®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to ®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine include other pyrrolidine derivatives with different substituents. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
What sets ®-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine apart from these similar compounds is the presence of both the cyclopropyl and trifluoromethyl groups. These groups can significantly alter the compound’s chemical and biological properties, making it a unique and valuable compound for research and development .
Eigenschaften
Molekularformel |
C8H13F3N2 |
|---|---|
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
(3R)-N-cyclopropyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)13(6-1-2-6)7-3-4-12-5-7/h6-7,12H,1-5H2/t7-/m1/s1 |
InChI-Schlüssel |
KFUHJBBBJSSUCV-SSDOTTSWSA-N |
Isomerische SMILES |
C1CNC[C@@H]1N(C2CC2)C(F)(F)F |
Kanonische SMILES |
C1CC1N(C2CCNC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
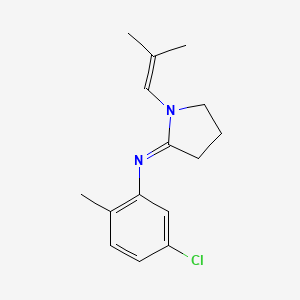
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)
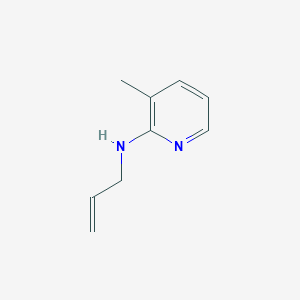
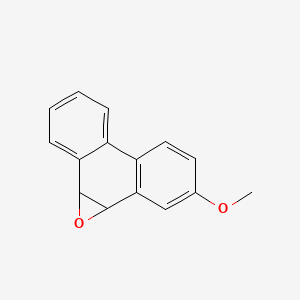
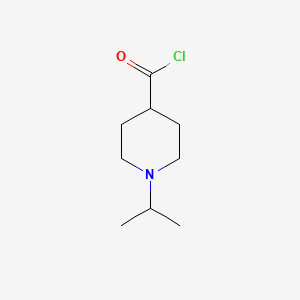
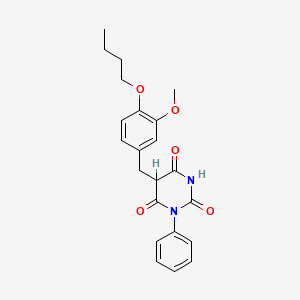

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
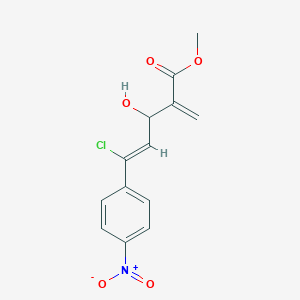

![Pyrimido[4,5-B][1,4]oxazepine](/img/structure/B13962092.png)
